molecular formula C9H6F4O2 B5197981 2-ethyl-3,4,5,6-tetrafluorobenzoic acid

2-ethyl-3,4,5,6-tetrafluorobenzoic acid

Cat. No.: B5197981
M. Wt: 222.14 g/mol
InChI Key: BKUSWHYXCYBQJU-UHFFFAOYSA-N
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Description

2-Ethyl-3,4,5,6-tetrafluorobenzoic acid is a fluorinated aromatic building block of interest in advanced chemical synthesis and materials science research. Its structure, featuring both a carboxylic acid group and an ethyl substituent on a highly fluorinated benzene ring, makes it a valuable intermediate for constructing more complex molecules. Researchers utilize this compound and its derivatives primarily in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of fluoroquinolone antibiotics . The presence of multiple fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design . Beyond medicinal chemistry, this acid serves as a precursor for various functional materials, including ligands for metal-organic frameworks (MOFs) and specialty polymers . The compound is intended for research and development purposes only and is not suitable for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

2-ethyl-3,4,5,6-tetrafluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-2-3-4(9(14)15)6(11)8(13)7(12)5(3)10/h2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUSWHYXCYBQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=C1F)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3,4,5,6-tetrafluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-ethylbenzoic acid. The reaction typically requires a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like acetonitrile, and requires careful temperature control to ensure the selective substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3,4,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or aldehydes.

Scientific Research Applications

2-ethyl-3,4,5,6-tetrafluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-ethyl-3,4,5,6-tetrafluorobenzoic acid involves its interaction with molecular targets through its fluorinated benzene ring. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The ethyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrafluorobenzoic Acids

Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
NSC-749820 - C₁₄H₅F₆NO₃ 349.12 2-carbamoyl; 3,4,5,6-F Rapidly hydrolyzes in water; inactive as a degradant
2,3,4,5-Tetrafluorobenzoic Acid 1201-31-6 C₇H₂F₄O₂ 194.08 2,3,4,5-F Stable intermediate; used in fluoroquinolone synthesis (e.g., lomefloxacin)
2,3,5,6-Tetrafluorobenzoic Acid 652-18-6 C₇H₂F₄O₂ 194.08 2,3,5,6-F High acidity (pKa ~1.6); commercial availability as a reagent
4-Amino-2,3,5,6-TFBzA 944-43-4 C₇H₃F₄NO₂ 209.10 4-amino; 2,3,5,6-F Used in peptide coupling; hazardous (irritant)

Key Observations :

  • Substituent Position Effects : Fluorine placement significantly influences acidity and stability. For example, 2,3,5,6-tetrafluorobenzoic acid (pKa ~1.6) is more acidic than its 2,3,4,5-isomer due to enhanced electron-withdrawing effects .
  • Functional Group Impact : The carbamoyl group in NSC-749820 reduces stability compared to simpler fluorobenzoic acids, leading to rapid hydrolysis .
Stability and Reactivity
  • NSC-749820 : Degrades rapidly in aqueous solutions (t½ <15 min at pH 7) to inactive products .
  • 2,3,5,6-TFBzA : Stable under ambient conditions; used as a building block in agrochemicals and pharmaceuticals .
  • 2-Carboperoxy-3,4,5,6-TFBzA : A highly reactive epoxidation reagent due to its peracid and carboxylic acid groups, enabling diastereoselective reactions .

Research Findings and Data Tables

Table 1: Hydrolysis Kinetics of NSC-726796 and Derivatives

Compound pH Stability Range Half-Life (pH 7) Degradation Products
NSC-726796 1.0–4.0 <15 min NSC-749820 → tetrafluorophthalic acid + 2,4-difluoroaniline
NSC-749820 Unstable above pH 5 <45 min Inactive metabolites
2,3,5,6-TFBzA Stable across pH 1–10 N/A No significant degradation

Table 2: Diastereoselectivity in Epoxidation Reactions

Reagent Solvent Conversion (%) Diastereoselectivity (dr)
2-Carboperoxy-3,4,5,6-TFBzA THF >95% >95:5
Tetrachlorophthalic Anhydride THF 70% 80:20
TFAA (Trifluoroacetic Anhydride) THF 0% N/A

Q & A

Q. What are the common synthetic routes for fluorinated benzoic acids like 2-ethyl-3,4,5,6-tetrafluorobenzoic acid?

Fluorinated benzoic acids are typically synthesized via halogenation and functional group transformations. For example, 2,3,5,6-tetrafluorobenzoic acid derivatives are prepared through chlorination of benzoyl fluoride intermediates followed by fluorination with potassium fluoride in aprotic solvents . The ethyl substituent in this compound may be introduced via alkylation or nucleophilic substitution of a precursor halogenated at the 2-position. Key steps include:

  • Chlorination : Reaction of trifluoromethyl-benzoyl fluoride with chlorosulfonic acid at <60°C to form tetrachloro intermediates.
  • Fluorination : Displacement of chlorine atoms using KF in dipolar solvents (e.g., DMF).
  • Purification : Crystallization or chromatography to isolate the final product .

Q. How is this compound characterized in terms of purity and structure?

Standard analytical methods include:

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies molecular ions and fragmentation patterns, as demonstrated for tetrafluorobenzoic acid derivatives .
  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm fluorine substitution patterns and ethyl group integration.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity, with trifluorobenzoic acid analogs showing retention times between 198–215 s under reverse-phase conditions .

Q. What safety precautions are required when handling fluorinated benzoic acids?

Fluorinated benzoic acids are classified as irritants. Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in sealed containers with desiccants to prevent moisture absorption .

Q. What are the primary research applications of fluorinated benzoic acids?

These compounds serve as:

  • Pharmaceutical intermediates : For synthesizing quinolone antibiotics (e.g., levofloxacin) via carboxyl group activation .
  • Materials science precursors : Fluorinated moieties enhance hydrophobicity and thermal stability in polymers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated benzoic acids?

Single-crystal X-ray diffraction is critical for confirming substitution patterns and hydrogen-bonding networks. For example:

  • Software tools : SHELXL and OLEX2 refine crystal structures, with SHELXL handling high-resolution data and twinning .
  • Case study : The crystal structure of 2-[N-(2,4-difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid (triclinic, P1P1) revealed dimeric hydrogen-bonding motifs, validated by Rfactor<0.06R_{\text{factor}} < 0.06 .

Q. What mechanistic insights govern the reactivity of fluorinated benzoic acids in epoxidation?

Tetrafluorophthalic anhydride-derived peracids (e.g., 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid) exhibit enhanced electrophilicity due to electron-withdrawing fluorine atoms. Key factors include:

  • Electrophilic activation : Fluorine increases the peracid's reactivity, enabling epoxidation of alkenes in THF with >95:5 diastereoselectivity .
  • Steric effects : X-ray analysis shows the peracid group directs oxygen addition to sterically hindered faces .

Q. How do fluorinated benzoic acids contribute to coordination polymer design?

The carboxylate groups in 2,3,5,6-tetrafluorobenzoic acid act as bridging ligands in metal-organic frameworks (MOFs). For example:

  • Synthesis : Reacting tetrafluorobenzoic acid with metal ions (e.g., Zn2+^{2+}) under solvothermal conditions yields porous networks.
  • Functionality : Fluorine atoms enhance framework stability and gas adsorption properties .

Q. What strategies improve regioselectivity in fluorinated benzoic acid derivatization?

  • Directed ortho-metalation : Use of n-butyllithium on tetrafluorobenzene precursors enables selective carboxylation at the 2-position .
  • Click chemistry : Azido derivatives (e.g., 4-azido-2,3,5,6-tetrafluorobenzoic acid) undergo Cu-catalyzed cycloaddition for bioconjugation .

Q. How do electronic effects influence the acidity of fluorinated benzoic acids?

Fluorine's electron-withdrawing nature increases acidity. For 2,3,5,6-tetrafluorobenzoic acid:

  • pKa reduction : The compound is ~1.5 pKa units more acidic than non-fluorinated analogs due to inductive effects.
  • Hydrogen bonding : Crystal structures show strong O–H\cdotsO interactions, further stabilizing the deprotonated form .

Q. What computational methods predict the bioactivity of fluorinated benzoic acid derivatives?

  • Density Functional Theory (DFT) : Models electrostatic potential surfaces to identify reactive sites for inhibitor design.
  • Molecular docking : Screens interactions with biological targets (e.g., angiogenesis inhibitors), as validated for tetrafluoroisoindoline derivatives .

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